molecular formula C25H37NO4 B160258 (s)-Salmeterol CAS No. 135271-48-6

(s)-Salmeterol

货号: B160258
CAS 编号: 135271-48-6
分子量: 415.6 g/mol
InChI 键: GIIZNNXWQWCKIB-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol.

科学研究应用

Asthma Management

(S)-Salmeterol is indicated for the maintenance treatment of asthma, particularly in patients with severe persistent asthma not adequately controlled by short-acting beta-agonists and ICS. Studies have shown that its use significantly improves lung function parameters such as forced expiratory volume in one second (FEV1) and reduces the frequency of asthma exacerbations .

Chronic Obstructive Pulmonary Disease (COPD)

In COPD management, this compound is effective as a monotherapy or in combination with ICS. Research indicates that it enhances lung function and reduces symptoms such as dyspnea. A study reported significant improvements in lung function over 12 months when patients were treated with salmeterol/fluticasone combination therapy .

Exercise-Induced Bronchospasm

This compound is also prescribed for the prevention of exercise-induced bronchospasm, providing bronchodilation prior to physical activity. Its long duration of action makes it suitable for this purpose, allowing for sustained relief during exercise.

Salmeterol/Fluticasone Combination

The combination of salmeterol with fluticasone propionate has been widely studied and is commonly prescribed. This fixed-dose combination therapy enhances the anti-inflammatory effects of fluticasone while providing the bronchodilatory benefits of salmeterol. Clinical trials have demonstrated that this combination significantly reduces asthma mortality rates compared to ICS monotherapy .

Adverse Effects

While this compound is generally well-tolerated, concerns regarding safety have been raised, particularly regarding its use as monotherapy in asthma patients. Studies have shown an increased risk of serious adverse events when used without concomitant ICS therapy . However, when combined with ICS, the risk profile improves significantly.

Comparative Efficacy

Head-to-head studies comparing this compound with other LABAs like formoterol suggest that while both are effective, formoterol may exhibit superior anti-inflammatory properties . Nevertheless, this compound remains a cornerstone in asthma and COPD management due to its established efficacy and safety profile.

Case Studies and Clinical Trials

StudyObjectiveFindings
INSTEAD TrialCompare indacaterol vs. salmeterol/fluticasone in COPDIndacaterol showed non-inferiority to salmeterol/fluticasone regarding lung function improvement .
Salmeterol/Fluticasone StudyEvaluate long-term effects in COPDSignificant improvements in lung function and quality of life were observed over 12 months .
Regular Salmeterol vs. PlaceboAssess safety profileNo significant increase in serious adverse events compared to placebo; however, caution advised for monotherapy use .

属性

CAS 编号

135271-48-6

分子式

C25H37NO4

分子量

415.6 g/mol

IUPAC 名称

2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1

InChI 键

GIIZNNXWQWCKIB-RUZDIDTESA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

手性 SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O

规范 SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-Salmeterol
Reactant of Route 2
(s)-Salmeterol
Reactant of Route 3
(s)-Salmeterol
Reactant of Route 4
(s)-Salmeterol
Reactant of Route 5
(s)-Salmeterol
Reactant of Route 6
(s)-Salmeterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。